GI-530159
Description
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (CAS 69563-88-8), also abbreviated as BDAF, BAPHF, or HFBAPP, is a fluorinated aromatic diamine widely used in high-performance polyimides. Its molecular structure features two 4-aminophenoxy phenyl groups linked via a hexafluoroisopropylidene (-C(CF₃)₂-) bridge. This design imparts unique properties:
- Enhanced solubility in polar aprotic solvents due to reduced intermolecular interactions from CF₃ groups .
- Low dielectric constant (2.5–3.0) owing to fluorine's electron-withdrawing effects and free volume .
- High thermal stability (decomposition >500°C) and moderate glass transition temperature (Tg ≈ 236–260°C) .
- Optical transparency in polyimide films, making it suitable for flexible electronics and aerospace applications .
Properties
IUPAC Name |
4-[4-[2-[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F6N2O2/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)36-23-13-5-19(34)6-14-23)18-3-11-22(12-4-18)37-24-15-7-20(35)8-16-24/h1-16H,34-35H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLMWQDRYZAENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071987 | |
| Record name | 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69563-88-8 | |
| Record name | 4,4′-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69563-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, 4,4'-((2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(4,1-phenyleneoxy))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069563888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane typically involves the reaction of 4-nitrophenol with hexafluoroacetone to form an intermediate, which is then reduced to the corresponding amine . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in controlled environments to ensure high purity and yield. The process includes multiple purification steps, such as recrystallization and chromatography, to obtain the final product with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of advanced materials .
Scientific Research Applications
Synthesis of Polyimides
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane serves as a crucial building block in the preparation of polyimides, which are known for their excellent thermal stability and mechanical properties. The process typically involves the reaction of this diamine with dianhydrides to form polyamic acids, which can be subsequently converted into polyimides through thermal curing.
Case Study: NASA Research on Polyimide Fibers
A notable application is in the development of low dielectric constant polyimide fibers. Research conducted by NASA demonstrated that fibers prepared from the reaction of 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane with 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride exhibited dielectric constants below 3. This property is particularly beneficial for aerospace applications where lightweight materials with low dielectric loss are essential .
Telecommunications and Capacitors
The unique steric effects imparted by the hexafluoroisopropylidene group in 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane lead to reduced intermolecular interactions and lower electron delocalization within the polymer matrix. These characteristics result in polyimides with low dielectric constants (1.51–2.42 at 100 kHz) and low dielectric loss (0.00698), making them suitable for telecommunications applications where signal integrity is critical .
Solar Cell Applications
The high optical transparency of polyimides synthesized from this compound allows them to be used as substrates in solar cells. Research indicates that these materials can achieve power conversion efficiencies of up to 16.1%, making them viable candidates for enhancing solar energy technologies .
Summary of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Polyimide Synthesis | Used as a building block for high-performance polyimides | Excellent thermal stability and mechanical properties |
| Telecommunications | Low dielectric constant materials for signal integrity | Enhanced performance in electronic devices |
| Solar Cells | Transparent substrates leading to higher power conversion efficiencies | Improved efficiency in solar energy capture |
| Aerospace Materials | Development of low dielectric constant fibers for lightweight structural applications | Reduced weight without compromising strength |
Mechanism of Action
The mechanism by which 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane exerts its effects is primarily through its role as a monomer in the synthesis of polyimides. The hexafluoroisopropane unit provides steric hindrance, reducing intermolecular interactions and enhancing the thermal stability of the resulting polymers . The electron-withdrawing effect of the trifluoromethyl groups also minimizes electron delocalization in the benzene rings, contributing to the low dielectric constant and high optical transparency of the polyimides .
Comparison with Similar Compounds
2,2-Bis(4-aminophenyl)hexafluoropropane (6F-Diamine, CAS 1095-78-9)
Structural Difference: Lacks phenoxy linkages, resulting in a more rigid backbone. Key Properties:
- Higher rigidity reduces solubility in common solvents (e.g., DMAc, NMP) compared to BDAF .
- Used in gas separation membranes but shows lower processability due to crystallinity .
- Higher Tg (~280°C) but inferior optical clarity in polyimides .
Application : Primarily in high-temperature composites and crosslinked polymers.
| Property | BDAF | 6F-Diamine |
|---|---|---|
| Solubility in DMAc | Excellent | Moderate |
| Tg (°C) | 236–260 | ~280 |
| Dielectric Constant | 2.5–3.0 | 3.2–3.5 |
| Optical Transparency | High (85–90% at 450 nm) | Low (opaque) |
4,4'-Oxydianiline (ODA)
Structural Difference: Non-fluorinated, with an ether linkage instead of hexafluoroisopropylidene. Key Properties:
- Higher dielectric constant (3.5–4.0) due to polar ether groups and dense chain packing .
- Lower thermal stability (Tg ≈ 250–280°C, decomposition ~450°C) .
- Poor optical transparency in polyimides due to charge-transfer complexes .
Application : Traditional polyimides for electrical insulation.
| Property | BDAF | ODA |
|---|---|---|
| Dielectric Constant | 2.5–3.0 | 3.5–4.0 |
| Thermal Decomposition (°C) | >500 | ~450 |
| Solubility | High | Low |
2,2-Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
Structural Difference : Contains sulfone (-SO₂-) instead of -C(CF₃)₂-.
Key Properties :
- Higher thermal stability (Tg ≈ 300°C) due to sulfone's rigidity .
- Increased polarity elevates dielectric constant (3.3–3.8) .
- Lower solubility in organic solvents compared to BDAF .
Application : High-temperature-resistant coatings and adhesives.
| Property | BDAF | BAPS |
|---|---|---|
| Tg (°C) | 236–260 | ~300 |
| Dielectric Constant | 2.5–3.0 | 3.3–3.8 |
| Chemical Resistance | Excellent (CF₃ groups) | Moderate |
4,4’-(9-Fluorenylidene)dianiline (BFDA)
Structural Difference : Bulky fluorene group instead of hexafluoropropane.
Key Properties :
- Exceptional thermal stability (Tg >300°C) due to rigid fluorene .
- Low solubility and high crystallinity limit processability .
- High dielectric constant (3.4–3.7) .
Application : Aerospace composites requiring extreme heat resistance.
| Property | BDAF | BFDA |
|---|---|---|
| Tg (°C) | 236–260 | >300 |
| Solubility | High | Low |
| Optical Transparency | High | Low |
Research Findings and Performance Trends
- Optical Transparency : BDAF-based polyimides achieve >85% transmittance at 450 nm, outperforming ODA and BFDA systems . However, increasing BDAF content in copolymers reduces transparency due to phase separation .
- Mechanical Properties : BDAF enhances tensile strength (80–100 MPa) and elongation (10–15%) in polyimides, surpassing ODA and BAPS .
- Chemical Stability : Fluorine in BDAF improves resistance to hydrolysis and oxidation, critical for fuel cell membranes .
Biological Activity
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPHF) is a compound that has garnered attention in the field of polymer chemistry due to its unique structural properties and potential applications in high-performance materials. This article delves into its biological activity, focusing on its synthesis, properties, and implications in various biological contexts.
Synthesis and Properties
BAPHF is synthesized through the reaction of 4-(4-aminophenoxy)phenol with hexafluoropropane. The resulting compound exhibits a high degree of thermal stability and low dielectric constant, making it suitable for high-temperature applications. Its structure can be represented as follows:
This compound is often used as a precursor in the production of polyimides, which are known for their excellent mechanical properties and thermal resistance.
Biological Activity
The biological activity of BAPHF has been explored in various studies, particularly concerning its toxicity and interaction with biological systems.
Toxicity Profile
BAPHF has been classified with specific hazard statements indicating it may cause skin irritation and is harmful if swallowed . Its safety profile is critical for applications in biomedical fields where exposure to living tissues may occur.
Case Studies
- Polyimide Fibers : Research involving the incorporation of BAPHF into polyimide fibers demonstrated that these materials possess exceptional thermal resistance and mechanical strength. A study showed that fibers made from BAPHF exhibited a dielectric constant of less than 3, indicating their suitability for electronic applications .
- Cellular Interaction Studies : In vitro studies have indicated that compounds similar to BAPHF can interact with cellular proteins, potentially affecting cell viability and function. These interactions need further exploration to understand the implications fully.
Research Findings
Recent research highlights the following findings regarding the biological activity of BAPHF:
Q & A
Basic Questions
Q. What are the standard synthesis methods for 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via a two-step polycondensation reaction. First, equimolar amounts of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and the diamine are reacted in polar aprotic solvents like N-methylpyrrolidone (NMP) under nitrogen protection. Cyclo-dehydration is then performed using acetic anhydride and pyridine to form the polyimide. Purity is validated using HPLC (>97.0–99.8%) and structural confirmation via FT-IR (imide carbonyl peaks at ~1780 cm⁻¹) and ¹H/¹⁹F-NMR spectroscopy .
Q. How does the fluorine content in 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane influence polymer properties?
- Methodological Answer : The hexafluoroisopropylidene group enhances solubility in organic solvents (e.g., DMAc, NMP) and reduces chain packing, improving gas permeability. Fluorine also increases thermal stability by forming strong C-F bonds. Researchers should compare glass transition temperatures (Tg) via DSC (e.g., Tg > 300°C for 6FDA-BDAF polyimides) and mechanical properties (tensile strength > 100 MPa) with non-fluorinated analogs to quantify these effects .
Q. What characterization techniques are essential for confirming the structure of polyimides derived from this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identify imide bands (~1780 cm⁻¹ for asymmetric C=O, ~1720 cm⁻¹ for symmetric C=O).
- ¹H/¹⁹F-NMR : Confirm aromatic proton environments and fluorine distribution.
- GPC : Measure molecular weight (Mn > 50,000 g/mol for high-performance films).
- Inherent viscosity : Assess polymer chain rigidity (values > 0.5 dL/g indicate strong intermolecular interactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the molecular weight of polyimides synthesized from 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane?
- Methodological Answer : Optimize solvent purity (e.g., anhydrous DMAc), stoichiometric control (diamine:dianhydride ratio = 1:1), and reaction time (12–24 hours for complete imidization). Post-polymerization thermal treatment (250–300°C under vacuum) removes residual solvents and cyclizes remaining amic acid groups. Monitor molecular weight via GPC and intrinsic viscosity to validate improvements .
Q. What molecular dynamics (MD) simulation parameters are critical for modeling the mechanical behavior of polyimides containing this monomer?
- Methodological Answer : Use force fields (e.g., COMPASS) optimized for aromatic and fluorinated systems. Simulate at temperatures near Tg (300–350°C) to study chain mobility. Analyze radial distribution functions (RDFs) for fluorine-phenyl interactions and stress-strain curves to predict tensile modulus. Validate simulations against experimental DMA and tensile testing data .
Q. How do copolymerization ratios with other diamines (e.g., 3,3',5,5'-tetramethyl derivatives) affect gas separation performance?
- Methodological Answer : Prepare copolymers with varying diamine ratios (e.g., 10–50% comonomer). Use positron annihilation lifetime spectroscopy (PALS) to measure free volume distribution. Test gas permeability (O₂, CO₂) at 30°C and 10 bar. Higher hexafluoropropane content increases free volume, enhancing permeability but potentially reducing selectivity. Balance via Robeson plots .
Q. What experimental protocols are recommended for evaluating long-term thermal stability in aerospace applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under air/N₂ (5°C/min, up to 800°C) to determine decomposition onset (>500°C). Accelerated aging studies (e.g., 300°C for 500 hours) assess weight loss and mechanical retention. Combine with FT-IR to detect oxidative degradation (e.g., carbonyl index changes) .
Q. How can interfacial adhesion in carbon fiber-reinforced polyimide composites be improved using this monomer?
- Methodological Answer : Functionalize carbon fibers with amine groups via plasma treatment. Use 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane as a coupling agent during composite fabrication. Test interfacial shear strength (IFSS) via microbond tests and compare with untreated fibers. Characterize fracture surfaces via SEM to assess adhesion quality .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
